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Compound of Interest

Compound Name: Fosdevirine

Cat. No.: B1673566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the challenges

encountered during the clinical development of Fosdevirine (GSK2248761), an investigational

non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is presented in a

question-and-answer format to directly address potential issues and queries that may arise

during research and development of similar compounds.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of Fosdevirine's clinical

development?

A1: The clinical development of Fosdevirine was halted due to an unexpected and serious

adverse event: delayed-onset seizures observed in HIV-positive, treatment-experienced

subjects during Phase IIb clinical trials.[1]

Q2: At what dosage and time frame did these seizures occur?

A2: The seizures were observed in patients receiving both 100 mg and 200 mg daily doses of

Fosdevirine. The onset of seizures was delayed, occurring after at least four weeks of

continuous therapy, with a reported range of 28 to 81 days.[1] Worryingly, seizures persisted in

all affected subjects even after the discontinuation of the drug.[1]
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Q3: What was the proposed mechanism behind Fosdevirine-induced neurotoxicity?

A3: Investigations have suggested that the neurotoxicity was not caused by Fosdevirine itself,

but by a cysteine-conjugated metabolite.[2] This metabolite is formed through the addition of

glutathione to the cyanovinylphenyl group of Fosdevirine, a reaction that can lead to the

formation of toxic compounds.[2] This metabolite was found to persist in the central nervous

system of affected patients.[2]

Q4: What are the known resistance mutations for NNRTIs like Fosdevirine?

A4: While specific resistance data for Fosdevirine is limited due to its early termination,

NNRTIs as a class are known to have a low genetic barrier to resistance. A single amino acid

mutation in the NNRTI binding pocket of the reverse transcriptase enzyme can confer high-

level resistance. Common NNRTI resistance mutations include K103N, Y181C, G190A, and

L100I.

Q5: Were there any other significant adverse effects reported in the clinical trials?

A5: The delayed-onset seizures were the most severe and trial-terminating adverse events.

Other adverse effects commonly associated with antiretroviral therapy may have been

observed, but the neurotoxicity was the primary safety concern that led to the discontinuation of

Fosdevirine's development.

Troubleshooting Guide
This guide is intended to help researchers investigating similar compounds to anticipate and

potentially mitigate challenges observed with Fosdevirine.
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Potential Issue Troubleshooting/Mitigation Strategy

Unexpected Neurotoxicity

- Conduct thorough preclinical toxicology studies

in relevant animal models to assess the

potential for CNS-penetrating metabolites. -

Develop analytical methods to detect and

quantify potential reactive metabolites (e.g.,

glutathione conjugates) in plasma and

cerebrospinal fluid. - Implement intensive safety

monitoring in early-phase clinical trials, including

neurological examinations and possibly

electroencephalograms (EEGs), especially for

compounds with structural alerts for

neurotoxicity.

Delayed Onset of Adverse Events

- Extend the duration of preclinical toxicology

studies to better capture delayed toxicities. -

Design clinical trial protocols with long-term

follow-up periods to monitor for adverse events

that may not manifest in the short term.

Drug Metabolism-Related Toxicity

- Characterize the metabolic pathways of the

drug candidate early in development. - Use in

vitro systems (e.g., liver microsomes,

hepatocytes) to identify potential reactive

metabolites. - Consider structural modifications

to block metabolic pathways that lead to toxic

byproducts.

Development of Drug Resistance

- Conduct in vitro resistance selection studies to

identify the mutational pathways leading to

resistance. - Evaluate the activity of the

compound against a panel of known NNRTI-

resistant viral strains. - In clinical trials, combine

the investigational drug with other antiretrovirals

that have a high barrier to resistance.

Quantitative Data Summary
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The following tables summarize the key quantitative data from the Phase IIb clinical trials of

Fosdevirine (SIGNET and SONNET).

Table 1: Incidence of Seizures in the SONNET Trial (Treatment-Experienced Patients)

Fosdevirine Dose
Number of
Subjects Exposed

Number of
Subjects with
Seizures

Percentage of
Subjects with
Seizures

100 mg Data not specified 1 Data not specified

200 mg Data not specified 4 Data not specified

Total 35 5 14.3%

Source: Margolis DA, et al. Antiviral Therapy. 2013.[1]

Table 2: Timeline of Seizure Onset

Parameter Value

Time to Seizure Onset 28 to 81 days

Seizure Persistence Post-Discontinuation Yes, in all 5 subjects

Source: Margolis DA, et al. Antiviral Therapy. 2013.[1]

Experimental Protocols
While the complete, detailed official protocols for the SIGNET (NCT01213123) and SONNET

(NCT01198901) trials are not publicly available, the following provides a generalized overview

of a Phase IIb clinical trial protocol for an investigational NNRTI like Fosdevirine, based on

publicly accessible trial information.

1. Study Design: A Phase IIb, randomized, double-blind, active-controlled, multicenter study.

2. Patient Population:
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SIGNET Trial (Treatment-Naive): HIV-1 infected adults with no prior antiretroviral therapy.

SONNET Trial (Treatment-Experienced): HIV-1 infected adults with evidence of NNRTI

resistance.

3. Inclusion Criteria (General):

Confirmed HIV-1 infection.

CD4+ T-cell count above a specified threshold (e.g., >200 cells/mm³).

HIV-1 RNA levels above a specified threshold (e.g., >1,000 copies/mL).

Willingness to use effective contraception.

Informed consent.

4. Exclusion Criteria (General):

History of seizures or significant neurological disorders.

Active opportunistic infections.

Significant renal or hepatic impairment.

Pregnancy or breastfeeding.

Use of prohibited concomitant medications.

5. Treatment Arms:

SIGNET Trial:

Fosdevirine (100 mg or 200 mg once daily) + Truvada® (tenofovir/emtricitabine) or

Epzicom® (abacavir/lamivudine).

Efavirenz (600 mg once daily) + Truvada® or Epzicom®.

SONNET Trial:
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Fosdevirine (100 mg or 200 mg once daily) + darunavir/ritonavir + raltegravir.

Etravirine (200 mg twice daily) + darunavir/ritonavir + raltegravir.

6. Study Procedures and Assessments:

Screening: Medical history, physical examination, vital signs, ECG, and laboratory tests

(hematology, chemistry, urinalysis, CD4 count, HIV-1 RNA, resistance testing).

Treatment Period: Regular visits for clinical and laboratory assessments, including

monitoring for adverse events. Specific protocols for neurological assessment would have

been crucial.

Pharmacokinetics: Blood sampling at specified time points to determine drug concentrations.

Efficacy Endpoints: Primary endpoint would typically be the proportion of subjects with HIV-1

RNA <50 copies/mL at a specified time point (e.g., week 48).

Safety Endpoints: Incidence and severity of adverse events, laboratory abnormalities, and

ECG changes.

7. Statistical Analysis: The primary efficacy analysis would likely be an intent-to-treat analysis

comparing the proportion of subjects achieving viral suppression in each arm. Safety analyses

would include descriptive statistics of all adverse events.

Visualizations
Below are diagrams illustrating key pathways and logical relationships relevant to the clinical

development of Fosdevirine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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